molecular formula C16H19N3O B1370654 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile CAS No. 918482-06-1

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile

Cat. No. B1370654
M. Wt: 269.34 g/mol
InChI Key: LINYORXKGXJFOU-UHFFFAOYSA-N
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Description

“3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile” is a chemical compound with the molecular formula C16H19N3O . It is used in scientific research due to its unique structure, which allows for diverse applications, ranging from drug discovery to material synthesis.


Synthesis Analysis

The synthesis of this compound is detailed in various patents. For instance, the patent WO2018038680A1 describes processes for preparing olaparib, a drug used in cancer treatment, which involves the use of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group attached to a piperazine ring, which is further connected to a cyclopropanecarbonyl group . The exact mass of the molecule is 222.136827821 g/mol .

Scientific Research Applications

Antiviral and Antimicrobial Activities

  • Piperazine derivatives, including compounds structurally similar to 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile, have shown significant biological interest. For example, certain urea and thiourea derivatives of piperazine doped with Febuxostat demonstrated promising antiviral and antimicrobial activities (Reddy et al., 2013).

Hepatitis C Virus Inhibition

  • A study on 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives found them to be effective inhibitors of the Hepatitis C Virus (HCV), with one compound, L0909, showing promise as an HCV entry inhibitor (Jiang et al., 2020).

Bacterial Biofilm and MurB Inhibitors

  • Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker, including a derivative with a structure related to 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile, have shown effectiveness as bacterial biofilm inhibitors and MurB enzyme inhibitors (Mekky & Sanad, 2020).

CGRP Receptor Antagonism

  • Piperazine derivatives have been used in the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists, which are relevant in the treatment of migraine and other disorders (Cann et al., 2012).

PD-1/PD-L1 Inhibitors

  • Piperazine-benzonitrile derivatives have been evaluated as inhibitors of the PD-1/PD-L1 interaction, which is a crucial target in cancer immunotherapy. One such compound demonstrated significant inhibitory activity (Narva et al., 2020).

Anti-Tubercular Activity

  • Certain piperazine-benzonitrile derivatives have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis, suggesting potential in treating tuberculosis (Naidu et al., 2016).

properties

IUPAC Name

3-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c17-11-13-2-1-3-14(10-13)12-18-6-8-19(9-7-18)16(20)15-4-5-15/h1-3,10,15H,4-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINYORXKGXJFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649712
Record name 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile

CAS RN

918482-06-1
Record name 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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